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molecular formula C12H15N3 B3156362 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine CAS No. 827614-44-8

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B3156362
M. Wt: 201.27 g/mol
InChI Key: RZIRPJOVBWGTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

Using the procedure described in Example 308A Step 1, to a solution of 4-methyl-3-oxopentanenitrile (303 mg, 2.7 mmol) prepared as described in Example 122A Step 1, in anhydrous EtOH (6 ml) was added phenylhydrazine hydrochloride (473 mg, 3.3 mmol) and the reaction mixture was heated at 65° C. overnight. The residue was purified by silica gel chromatography (hexane/ethyl acetate 2-50%) to afford 3-isopropyl-1-phenyl-1H-pyrazol-5-amine (423 mg, 77%) as a solid. 1H NMR (300 MHz, CDCl3) δ 1.22 (d, J=6 Hz, 6H), 3.86 (brs, 2H), 5.35 (s, 1H), 7.21-7.49 (m, 5H); LC-MS (ESI) m/z 202 (M+H)+.
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[C:10]1([NH:16][NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CCO>[CH:2]([C:3]1[CH:4]=[C:5]([NH2:6])[N:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:17]=1)([CH3:8])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
303 mg
Type
reactant
Smiles
CC(C(CC#N)=O)C
Step Two
Name
Quantity
473 mg
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane/ethyl acetate 2-50%)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN(C(=C1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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